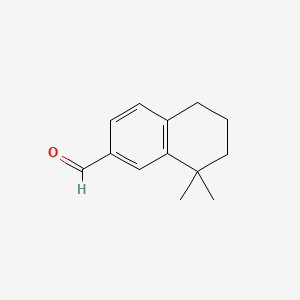
2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- is a chemical compound with the molecular formula C13H21O and a molecular weight of 193.31 g/mol . It is also known by other names such as octahydro-8,8-dimethylnaphthalene-2-carbaldehyde . This compound is characterized by its unique structure, which includes a naphthalene ring system that is fully hydrogenated and substituted with two methyl groups at the 8th position and an aldehyde group at the 2nd position .
Méthodes De Préparation
The synthesis of 2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- can be achieved through various synthetic routes. One common method involves the hydrogenation of 2-naphthaldehyde in the presence of a catalyst such as palladium on carbon under high pressure and temperature conditions . The reaction typically proceeds as follows:
Hydrogenation: 2-naphthaldehyde is subjected to hydrogenation using as a catalyst.
Methylation: The resulting product is then methylated using in the presence of a base such as .
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form using oxidizing agents such as or .
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, , using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- can be compared with other similar compounds such as:
2-Naphthalenecarboxaldehyde: Lacks the hydrogenation and methylation present in the octahydro-8,8-dimethyl derivative.
Octahydro-8,8-dimethylnaphthalene: Lacks the aldehyde functional group.
2-Naphthalenemethanol: Contains a hydroxyl group instead of an aldehyde group.
The uniqueness of 2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- lies in its fully hydrogenated naphthalene ring system with specific methyl and aldehyde substitutions, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
68738-94-3 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
8,8-dimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H16O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h5-6,8-9H,3-4,7H2,1-2H3 |
Clé InChI |
HJLINOOPKOQYJI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1C=C(C=C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




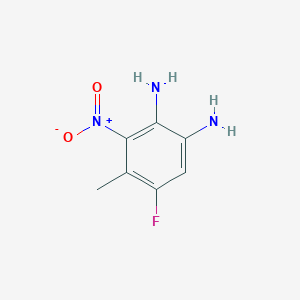
![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)


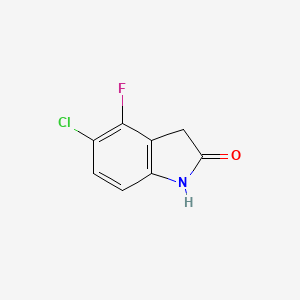
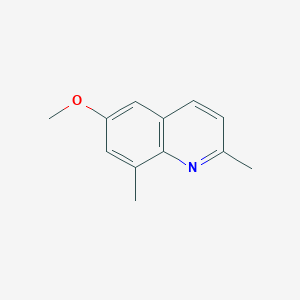
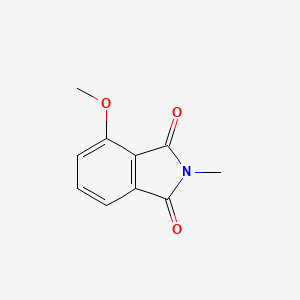
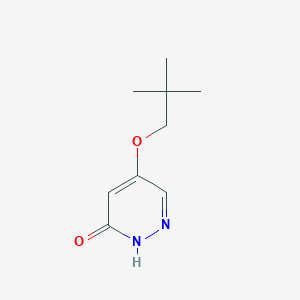

![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)
![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)

